molecular formula C21H22N2O5 B5068891 ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5721-00-6

ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B5068891
CAS No.: 5721-00-6
M. Wt: 382.4 g/mol
InChI Key: SWHMVBXIMLOSAI-UHFFFAOYSA-N
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Description

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with potential applications in scientific research. This compound is also known as ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate or simply EBM. EBM is a member of the pyrimidine family of compounds and has a molecular weight of 471.52 g/mol.

Mechanism of Action

The mechanism of action of EBM is not fully understood, but it is thought to involve the inhibition of dihydroorotate dehydrogenase. This enzyme is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis. By inhibiting this enzyme, EBM may prevent the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
EBM has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBM can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation. In vivo studies have shown that EBM can reduce tumor growth in mice and rats.

Advantages and Limitations for Lab Experiments

EBM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, EBM is not widely available and may be expensive to purchase. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of EBM.

Future Directions

There are several future directions for research on EBM. One area of interest is the development of EBM-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of EBM and its potential side effects. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of EBM.

Synthesis Methods

EBM can be synthesized using a variety of methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Other methods for the synthesis of EBM include the use of microwave irradiation, ultrasound, and solvent-free conditions.

Scientific Research Applications

EBM has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. EBM has been shown to have antitumor, anti-inflammatory, and antifungal properties. It has also been investigated for its potential as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides.

Properties

IUPAC Name

ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-28-20(24)17-18(13-5-9-15(26-2)10-6-13)22-21(25)23-19(17)14-7-11-16(27-3)12-8-14/h5-12,18H,4H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHMVBXIMLOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386510
Record name ST013286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5721-00-6
Record name ST013286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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